molecular formula C17H22N4O4S2 B2383336 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 850936-37-7

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Número de catálogo: B2383336
Número CAS: 850936-37-7
Peso molecular: 410.51
Clave InChI: CZTOBNYPMVJKNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a (methylsulfanyl)methyl group at position 5 and a 4-methylpiperidinyl sulfonyl moiety at the para position of the benzamide ring. Its structure combines sulfonamide and 1,3,4-oxadiazole pharmacophores, which are associated with diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The sulfonamide group enhances solubility and binding affinity to biological targets, while the oxadiazole ring contributes to metabolic stability and π-π interactions with enzymes or receptors .

Propiedades

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12-7-9-21(10-8-12)27(23,24)14-5-3-13(4-6-14)16(22)18-17-20-19-15(25-17)11-26-2/h3-6,12H,7-11H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOBNYPMVJKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and piperidine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as in studies of reaction mechanisms and kinetics.

    Biology: It may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects depends on its interaction with molecular targets. The sulfonyl group may inhibit enzymes by binding to their active sites, while the oxadiazole ring and piperidine moiety can interact with specific receptors or cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, focusing on substituents, biological activities, and research findings:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound :
4-[(4-Methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- 5-(Methylsulfanylmethyl)-1,3,4-oxadiazole
- 4-Methylpiperidinyl sulfonyl benzamide
Antibacterial (broad-spectrum) Demonstrated moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). Synergistic with β-lactams.
LMM5 :
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole
- Benzyl-methyl sulfamoyl benzamide
Antifungal (C. albicans) IC₅₀: 12.5 µg/mL against C. albicans; inhibits thioredoxin reductase (Trr1).
LMM11 :
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 5-Furyl-1,3,4-oxadiazole
- Cyclohexyl-ethyl sulfamoyl benzamide
Antifungal (C. albicans) IC₅₀: 6.25 µg/mL; superior to fluconazole in biofilm inhibition.
6a :
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine
- 5-Phenyl-1,3,4-oxadiazole
- 4-Methylpiperidinyl sulfonyl benzyl sulfide
Antibacterial (B. subtilis) MIC: 16 µg/mL; higher potency due to lipophilic phenyl group.
BE45755 :
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole
- Same sulfonylpiperidine as target
Cytotoxic (MCF-7 breast cancer) IC₅₀: 8.7 µM; HDAC inhibition via oxadiazole-mediated chelation of Zn²⁺.
533869-59-9 :
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole
- Tetrahydroquinoline sulfonyl benzamide
Anticancer (kinase inhibition) Inhibited EGFR with Ki: 0.42 µM; enhanced selectivity due to fluorophenyl.

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The methylsulfanylmethyl group in the target compound enhances solubility but may reduce membrane penetration compared to LMM5’s 4-methoxybenzyl group, which improves antifungal activity via hydrophobic interactions . Replacement of the 4-methylpiperidinyl sulfonyl group with a tetrahydroquinoline sulfonyl moiety (as in 533869-59-9) increases kinase selectivity due to planar aromaticity .
  • Enzyme Inhibition :
    • The target compound’s sulfonamide group likely interacts with carbonic anhydrase II (hCA II), similar to derivative 6a (Ki: 0.89 µM against hCA II) .
    • BE45755 ’s dimethoxyphenyl group facilitates HDAC inhibition, a mechanism absent in the target compound due to its lack of metal-chelating substituents .

Pharmacological Synergy

Actividad Biológica

The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S with a molar mass of approximately 396.55 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In studies involving synthesized derivatives, moderate to strong activity was observed against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhiStrong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleBacillus subtilisModerate
4-[(4-Methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamideStaphylococcus aureusWeak

Enzyme Inhibition

The compound also shows promising results in enzyme inhibition studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The findings suggest that the synthesized derivatives can effectively inhibit these enzymes, which are crucial in various physiological processes.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TypeIC50 Value (µM)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAcetylcholinesterase0.63 ± 0.001
4-[(4-Methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamideUrease2.14 ± 0.003

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific proteins and enzymes in microbial cells. Molecular docking studies have provided insights into how these compounds bind to target sites on bacterial proteins and enzymes .

Case Studies and Research Findings

Several studies have synthesized and tested compounds similar to 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide . For instance:

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the chemical structure significantly influenced biological activity .
  • In Silico Studies : Computational studies have demonstrated favorable binding interactions with target enzymes such as AChE and urease. These findings support the hypothesis that structural features play a critical role in pharmacological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide?

  • Methodology : The synthesis involves multi-step reactions:

  • Step 1 : Cyclization of hydrazides with carboxylic acids (or derivatives) under dehydrating conditions to form the 1,3,4-oxadiazole ring.
  • Step 2 : Sulfamoylation using 4-methylpiperidine and sulfonyl chloride derivatives.
  • Step 3 : Coupling of intermediates via nucleophilic substitution in DMF with LiH as a base .
    • Key Conditions : Reflux in ethanol/methanol, precise stoichiometric ratios, and purification via recrystallization (methanol) or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Analytical Workflow :

  • IR Spectroscopy : Validate functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
  • ¹H/¹³C-NMR : Confirm substituent positions (e.g., methylsulfanyl protons at δ ~2.1 ppm, piperidine protons at δ ~1.2–3.5 ppm).
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Variables to Test :

  • Solvent Systems : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalysts : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
  • Temperature Gradients : Use microwave-assisted synthesis for controlled heating during cyclization steps .
    • Contradictions : reports LiH as effective, but alternative bases (e.g., K₂CO₃) may reduce metal contamination .

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Strategies :

  • Comparative Assays : Test the compound against a panel of Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa) using standardized protocols (MIC/IC₅₀).
  • SAR Analysis : Modify substituents (e.g., methylsulfanyl to phenylsulfanyl) to isolate bioactivity contributors .
    • Data Limitations : Direct studies on this compound are sparse; cross-reference with structurally analogous 1,3,4-oxadiazoles showing dual activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., DHFR, β-tubulin) or receptors (e.g., dopamine D3).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).
    • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during biological testing?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .

Q. What strategies ensure reproducibility in multi-step syntheses?

  • Best Practices :

  • Intermediate Characterization : Isolate and validate all intermediates via TLC and NMR.
  • Reagent Purity : Use freshly distilled DMF and anhydrous LiH to prevent side reactions.
  • Automation : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.